N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Description
The exact mass of the compound this compound is 385.08088755 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5OS/c1-24-6-4-14(23-24)17(26)25(10-11-3-2-5-21-9-11)18-22-16-13(20)7-12(19)8-15(16)27-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHQFKIIOWINBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety, a pyrazole ring, and a pyridine substituent. Its molecular formula is CHFNOS.
| Property | Value |
|---|---|
| Molecular Weight | 355.37 g/mol |
| XLogP | 3.7 |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 5 |
| Rotatable Bonds | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzothiazole and pyrazole components allow for binding to various enzymes and receptors, influencing their activity. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biological pathways, which can be beneficial in treating diseases such as cancer or inflammation.
- Regulation of Gene Expression : It has been shown to modulate the expression of genes associated with immune responses and cellular proliferation.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including this one, exhibit anticancer properties. They have been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the NF-kB signaling pathway. For instance, studies have demonstrated that similar compounds can significantly reduce tumor growth in xenograft models by promoting programmed cell death in malignant cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models. In vitro studies have shown that related compounds can decrease the production of these cytokines in activated macrophages .
Immunomodulatory Properties
This compound may also possess immunomodulatory effects. It has been reported that similar benzothiazole derivatives can enhance the proliferation of T cells while suppressing excessive immune responses, making them candidates for further development as immunotherapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antitumor Efficacy : A study evaluated the effects of a related pyrazole derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of a similar benzothiazole derivative resulted in a significant reduction in edema compared to controls, indicating its potential as an anti-inflammatory agent .
- Immunosuppressive Activity : Research involving mice showed that a related compound could modulate immune responses by promoting regulatory T cell populations while inhibiting pro-inflammatory cytokine production .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can target specific pathways involved in cancer progression, making them valuable candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Its structural components allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to growth inhibition. This makes it a potential candidate for developing new antibiotics or antifungal agents .
Agricultural Applications
Pesticide Development
The unique structure of this compound allows it to function as a pesticide. Its efficacy against various pests and pathogens can be attributed to its ability to disrupt biological processes in these organisms. Research has shown that similar compounds can act as effective fungicides or insecticides, providing a basis for developing new agricultural chemicals .
Material Science
Polymer Additives
In material science, the compound's properties make it suitable as an additive in polymers. It can enhance the thermal stability and mechanical properties of polymer matrices. The incorporation of such compounds into plastics can lead to materials with improved durability and resistance to environmental factors .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives based on the structure of this compound. In vitro assays demonstrated that these derivatives exhibited potent cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Agricultural Efficacy
An investigation into the agricultural applications of similar benzothiazole-based compounds revealed their effectiveness as fungicides against Fusarium species. Field trials indicated a significant reduction in disease incidence when applied at recommended dosages, highlighting their potential role in sustainable agriculture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
